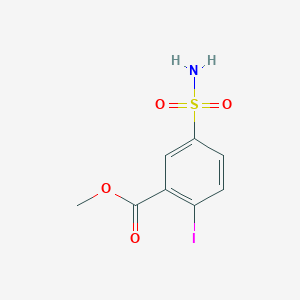![molecular formula C6H8F4O B13516180 [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol: is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a cyclobutyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol typically involves the introduction of fluorine atoms into the cyclobutyl ring. One common method includes the use of trifluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques, which offer greater control over reaction conditions and scalability. The use of microfluidic reactors allows for precise introduction of reagents and efficient heat management, resulting in higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its fluorinated nature can improve the bioavailability and metabolic stability of biologically active molecules .
Medicine: In medicine, this compound is explored for its potential use in drug development. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them valuable in the design of new therapeutic agents .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop pesticides and herbicides with improved efficacy and environmental stability .
Wirkmechanismus
The mechanism of action of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also influence metabolic pathways by inhibiting key enzymes involved in the biosynthesis of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Another fluorinated cyclobutyl compound with similar structural features.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, known for their stability and lipophilicity.
Uniqueness: [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol stands out due to its combination of fluoro and trifluoromethyl groups, which confer unique chemical properties. These features enhance its stability, lipophilicity, and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C6H8F4O |
|---|---|
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C6H8F4O/c7-4-1-5(2-4,3-11)6(8,9)10/h4,11H,1-3H2 |
InChI-Schlüssel |
WTCNCYNNJYPTFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CO)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


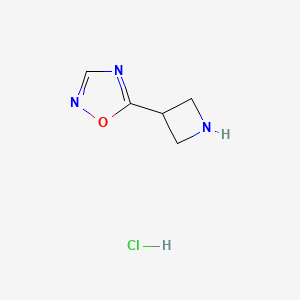
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
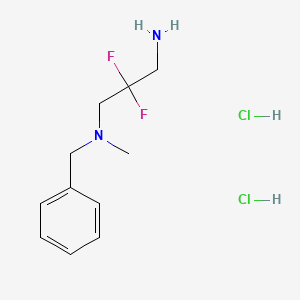
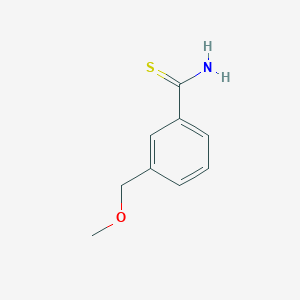
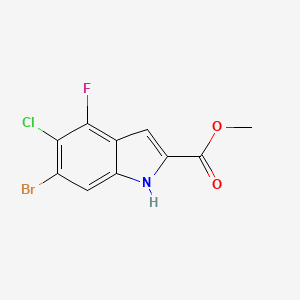
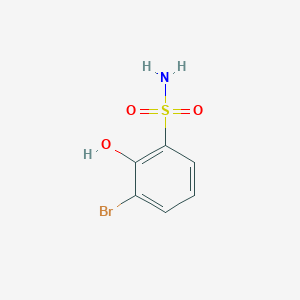
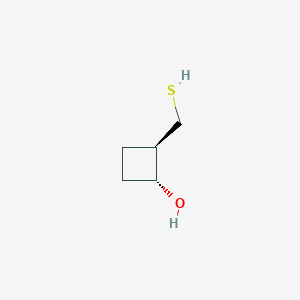

![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
